2-Octyldodecanol
CAS No.: 5333-42-6
Cat. No.: VC20831843
Molecular Formula: C20H42O
Molecular Weight: 298.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5333-42-6 |
|---|---|
| Molecular Formula | C20H42O |
| Molecular Weight | 298.5 g/mol |
| IUPAC Name | 2-octyldodecan-1-ol |
| Standard InChI | InChI=1S/C20H42O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20-21H,3-19H2,1-2H3 |
| Standard InChI Key | LEACJMVNYZDSKR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC(CCCCCCCC)CO |
Introduction
Chemical Identity and Structure
Octyldodecanol is systematically named as 2-octyldodecan-1-ol or 2-octyl-1-dodecanol. This compound has a defined chemical identity and is registered under various nomenclature systems to facilitate its identification and regulation.
The compound is known by multiple synonyms in commercial and scientific contexts, including Eutanol G, Standamul G, Exxal 20, Guerbet C20, Isofol 20, Jarcol I 20, BASF OD, Rilanit G 20, and 9-Icosanol . These trade names often reflect the manufacturing companies or specific product lines that incorporate this ingredient.
Octyldodecanol possesses the following chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Registry Number | 5333-42-6 |
| Molecular Formula | C₂₀H₄₂O |
| Molecular Weight | 298.55 g/mol |
| IUPAC Standard InChIKey | LEACJMVNYZDSKR-UHFFFAOYSA-N |
| FDA UNII | 461N1O614Y |
| EPA Substance Registry System | 2-Octyldodecanol (5333-42-6) |
The chemical structure features a primary alcohol group at position 1 and an octyl branch at position 2 of a dodecanol backbone, creating a branched-chain alcohol with a total of 20 carbon atoms .
Physical and Chemical Properties
Octyldodecanol exhibits specific physical and chemical properties that determine its behavior in various systems and applications. These properties have been experimentally determined and documented in scientific literature.
| Property | Value |
|---|---|
| Physical Appearance | Clear, colorless to yellowish, oily liquid |
| Melting Point | −1 to 1°C |
| Boiling Point | 234-238°C at 33 mmHg |
| Density | 0.838 g/mL at 25°C |
| Vapor Pressure | 0.1 Pa at 148.85°C |
| Refractive Index | n₂₀/D 1.453 |
| Flash Point | 113°C |
| Recommended Storage Temperature | 2-8°C |
| Water Solubility | 10 μg/L at 23°C (practically insoluble) |
| Ethanol Solubility | Miscible with ethanol (96%) |
| Partition Coefficient (LogP) | 8.63 at 20°C |
| pKa | 15.03±0.10 (Predicted) |
These physical properties highlight octyldodecanol's hydrophobic nature, as evidenced by its poor water solubility (10 μg/L) and high partition coefficient (LogP 8.63) . The compound is an oily liquid at room temperature with a relatively high boiling point, indicating low volatility under normal conditions. Its miscibility with ethanol facilitates its incorporation into alcohol-based formulations, which is particularly relevant for cosmetic applications .
Production Methods
The industrial production of octyldodecanol primarily relies on synthetic processes, although the compound does occur naturally in small quantities in various plant sources.
The primary manufacturing method involves the condensation reaction of two molecules of decyl alcohol, resulting in the formation of 2-octyl-1-dodecanol . This process belongs to the Guerbet reaction category, which is a well-established method for producing branched alcohols from primary alcohols through catalytic processes.
More specifically, the Guerbet reaction involves:
-
Dehydrogenation of the primary alcohol to an aldehyde
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Aldol condensation between two aldehyde molecules
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Hydrogenation of the resulting α,β-unsaturated aldehyde to form the Guerbet alcohol
This method allows for industrial-scale production of octyldodecanol with consistent quality and purity specifications required for commercial applications .
Applications and Uses
Cosmetic Applications
Octyldodecanol finds extensive use in the cosmetics industry, where it serves multiple functions in various formulations. According to the Cosmetic Ingredient Review, this compound is utilized in a wide range of personal care products due to its beneficial properties.
In cosmetic formulations, octyldodecanol functions as:
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A fragrance enhancer that improves the scent profile of products and helps to perfume the skin
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A skin conditioning agent and emollient that softens and smoothens the skin surface
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A solvent that effectively dissolves other substances in the formulation
These properties make octyldodecanol particularly valuable in products such as perfumes, eau de parfum, eau de toilette, skin creams, shampoos, and deodorants. The concentration of fragrances containing this compound varies by product type, ranging from 15-30% in perfumes to 0.2-1% in skin creams and shampoos .
Octyldodecanol is classified as both plant-derived and synthetic in origin for cosmetic applications, reflecting the dual sourcing possibilities for this ingredient .
Industrial Applications
Beyond cosmetics, octyldodecanol serves several specialized industrial applications:
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As an emulsion stabilizer for polymer matrix patches in pharmaceutical and medical applications
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In research contexts to investigate molecular interactions with hexameric capsules of resorcinarene
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As a diluent in extractant screening studies for the recovery of compounds such as putrescine and cadaverine from aqueous solutions and fermentation broths through liquid-liquid extraction processes
These applications highlight the versatility of octyldodecanol beyond its well-established role in cosmetic formulations, demonstrating its utility in pharmaceutical research and chemical processing.
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